molecular formula C17H11BrN4 B12911910 4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 89549-65-5

4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12911910
CAS No.: 89549-65-5
M. Wt: 351.2 g/mol
InChI Key: JNPQJNFSUCSVEK-UHFFFAOYSA-N
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Description

Introduction to 4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Nomenclature and Structural Identification

International Union of Pure and Applied Chemistry Name and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine . This nomenclature reflects the compound’s core structure—a pyrazolo[3,4-d]pyrimidine system—and the positions of its substituents. The prefix 4-(4-bromophenyl) indicates a bromine atom attached to the para position of a phenyl group, which is itself bonded to the fourth carbon of the pyrazolo[3,4-d]pyrimidine scaffold. The 1-phenyl designation specifies a phenyl group at the first nitrogen of the pyrazole ring.

Systematically, the compound belongs to the pyrazolo[3,4-d]pyrimidine family, a class of nitrogen-rich heterocycles known for their pharmacological potential . Its classification under heterocyclic aromatic compounds arises from the presence of two fused rings: a pyrazole (five-membered ring with two adjacent nitrogen atoms) and a pyrimidine (six-membered ring with two nitrogen atoms at positions 1 and 3) .

Molecular Formula and Weight Analysis

The molecular formula of 4-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is C₁₇H₁₁BrN₄ , as confirmed by PubChem . This formula accounts for 17 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 4 nitrogen atoms. The molecular weight is 351.2 g/mol , calculated using standard atomic weights .

A comparative analysis of structural data reveals consistency in the core framework across related compounds. For instance, the unsubstituted pyrazolo[3,4-d]pyrimidine base has the formula C₅H₄N₄ , while derivatives such as 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol (C₆H₆N₄OS) demonstrate how functional groups alter molecular composition . The bromophenyl and phenyl substituents in the subject compound contribute to its increased molecular weight and steric bulk compared to simpler analogs.

Positional Isomerism in Pyrazolo[3,4-d]pyrimidine Systems

Positional isomerism in pyrazolo[3,4-d]pyrimidines arises from variations in substituent placement, which profoundly influence physical and chemical properties. For example, in 4-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, the bromophenyl group at position 4 and the phenyl group at position 1 create a distinct isomer compared to alternative arrangements (e.g., bromophenyl at position 1 and phenyl at position 4) .

Crystallographic studies of related isomers, such as 1-benzyl-5,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione, highlight how substitution patterns affect molecular packing and intermolecular interactions . In the subject compound, the bromine atom’s position on the phenyl ring further differentiates it from isomers with ortho- or meta-bromine substitution. Such differences can alter solubility, reactivity, and biological target affinity.

A comparative table of selected pyrazolo[3,4-d]pyrimidine derivatives illustrates these variations:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol)
4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1: phenyl; 4: 4-bromophenyl C₁₇H₁₁BrN₄ 351.2
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,1-phenyl- 1: phenyl; 4,6: amine C₁₁H₁₀N₆ 226.2
4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol 4: methylthio; 6: hydroxyl C₆H₆N₄OS 182.2

This table underscores the structural diversity within the pyrazolo[3,4-d]pyrimidine family and the impact of substituent choice on molecular properties.

The interplay between substitution patterns and isomerism is further evident in synthetic pathways. For instance, altering reaction conditions during the synthesis of pyrazolo[3,4-d]pyrimidines can yield isomers with varying biological activities . The bromophenyl group in 4-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine enhances electron-withdrawing effects, potentially increasing stability and altering interaction with biological targets compared to non-halogenated analogs .

Properties

CAS No.

89549-65-5

Molecular Formula

C17H11BrN4

Molecular Weight

351.2 g/mol

IUPAC Name

4-(4-bromophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H11BrN4/c18-13-8-6-12(7-9-13)16-15-10-21-22(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H

InChI Key

JNPQJNFSUCSVEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

Scientific Research Applications

Introduction to 4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. Specifically, 4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. The mechanism involves the compound binding to the active sites of these kinases, disrupting signaling pathways that promote tumor growth.

Kinase Inhibition Studies

The compound has been explored as a potential kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling and regulation. By inhibiting these enzymes, 4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine may help in the development of targeted cancer therapies. Studies have shown that it can effectively inhibit various kinases involved in cancer progression and metastasis.

Neuroprotective Effects

Comparison with Similar Compounds

Key Observations:

  • Melting Points : The bromophenyl derivative (146–147°C) has a higher melting point than thioether analogs (80–95°C), likely due to enhanced π-π stacking and halogen-mediated crystal packing .
  • Biological Activity: Ribofuranosyl derivatives (e.g., ) exhibit anticoccidial activity, while hydrazineyl analogs () show anticancer effects, highlighting substituent-driven target specificity.

Biological Activity

4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring structure. The synthesis typically involves the condensation of suitable precursors under specific conditions, often yielding derivatives with varying biological properties.

Table 1: General Properties of 4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

PropertyValue
Molecular FormulaC17H15BrN4
Molecular Weight365.23 g/mol
IUPAC Name4-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
SMILESCc1ccc(cc1)C2=NNC(=N)C2=C(C=C)C=C2

Anticancer Properties

Research has demonstrated that 4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibits notable anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.

For instance, a study evaluated several derivatives of pyrazolo[3,4-d]pyrimidine against these cell lines and found that compounds with structural similarities to 4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine displayed significant inhibitory effects on cell proliferation. Notably, some derivatives achieved over 90% inhibition of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), a critical target in cancer therapy .

The mechanism underlying the biological activity of this compound primarily involves its interaction with key molecular targets in cancer cells. It has been shown to inhibit EGFR-TK, leading to disrupted signaling pathways that promote cell proliferation and survival. Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of EGFR-TK, facilitating its inhibitory action through hydrogen bonding interactions with critical amino acids such as Met793 .

Study 1: Antitumor Activity in MCF-7 Cells

A recent study investigated the effects of 4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 5 µM, demonstrating potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 2.35 µM) .

Study 2: Dual Inhibition of EGFR/VGFR2

Further research revealed that derivatives similar to 4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine act as dual inhibitors of both EGFR and vascular endothelial growth factor receptor 2 (VGFR2). One compound from this series exhibited IC50 values of 0.3 µM for EGFR and 7.6 µM for VGFR2, highlighting its potential as a multitarget therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are used to prepare 4-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The compound and its derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, alkyl/aryl halides react with precursor amines in dry acetonitrile or dichloromethane under reflux, followed by solvent evaporation and recrystallization (acetonitrile is preferred for high-purity crystals). Key steps include monitoring reaction progress via TLC and optimizing solvent polarity to enhance yield (e.g., acetonitrile improves solubility of intermediates) . IR and ¹H NMR are critical for verifying functional group incorporation (e.g., NH stretches at 3300–3400 cm⁻¹, aromatic proton shifts at δ 7.2–8.5 ppm) .

Q. How are structural and crystallographic properties of pyrazolo[3,4-d]pyrimidine derivatives characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the heterocyclic core and substituent orientations. For example, sulfur-containing analogs (e.g., 4-benzylsulfanyl derivatives) show planar pyrazolo-pyrimidine systems with dihedral angles <5° between rings, confirmed by SCXRD . Computational modeling (DFT) can validate experimental bond lengths and angles, with deviations <0.02 Å .

Advanced Research Questions

Q. How can conflicting bioactivity data for pyrazolo[3,4-d]pyrimidine analogs be resolved, particularly in kinase inhibition assays?

  • Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). For instance, PP2 (a pyrazolo-pyrimidine kinase inhibitor) shows variable potency against Src family kinases depending on phosphorylation state and ATP competition . To mitigate this, use uniform assay protocols (e.g., 10 μM ATP, recombinant kinases) and validate results with orthogonal methods like cellular thermal shift assays (CETSA) .

Q. What strategies are employed to enhance the metabolic stability of 4-(4-bromophenyl)-1-phenyl analogs without compromising target binding?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at meta/para positions to reduce cytochrome P450-mediated oxidation. For example, fluorobenzamide derivatives exhibit improved plasma half-lives (>6 hours in rodents) while maintaining nanomolar affinity for kinases . Parallel artificial membrane permeability assays (PAMPA) can prioritize analogs with logP values 2–4 and polar surface areas <90 Ų .

Q. How do substituents on the pyrazolo[3,4-d]pyrimidine scaffold influence selectivity between structurally related targets (e.g., σ receptors vs. kinases)?

  • Methodological Answer : Substituent steric and electronic effects are systematically probed. Bulky groups (e.g., 2,4,6-trichlorophenyl) at position 1 enhance σ₁ receptor antagonism (Ki < 50 nM) by filling hydrophobic pockets, while smaller aryl groups (e.g., 4-fluorophenyl) favor kinase inhibition . Competitive binding assays with radiolabeled ligands (e.g., [³H]DTG for σ receptors) and kinase profiling panels (≥50 kinases) are used to quantify selectivity .

Data Analysis and Experimental Design

Q. How are synthetic yields and purity optimized for scale-up to gram quantities?

  • Methodological Answer : High-yield routes (>70%) involve telescoped reactions (e.g., one-pot Suzuki coupling followed by cyclocondensation) and minimizing intermediate isolation. Purity is ensured via gradient HPLC (C18 column, 10–90% acetonitrile/water) and eliminating trace metals by chelating resins . For bromophenyl derivatives, Pd(PPh₃)₄ catalyzes cross-couplings with <5% dehalogenation byproducts .

Q. What computational tools predict the binding mode of 4-(4-bromophenyl)-1-phenyl analogs to therapeutic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-protein interactions. For example, the bromophenyl group occupies a hydrophobic cleft in Src kinase (PDB: 1FMK), forming π-π interactions with Phe₅₀₃. Free energy perturbation (FEP) calculations quantify substituent effects on binding affinity (±0.5 kcal/mol accuracy) .

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